1-BC2F serves as a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups (bromo, chloro, and fluoro) allows for selective modification and incorporation into various target structures. Studies have utilized 1-BC2F as a building block for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].
Research has investigated the potential of 1-BC2F in the development of functional materials. Its specific properties, such as thermal stability and halogenated groups, make it a candidate for applications in:
1-Bromo-4-chloro-2-fluorobenzene is an aromatic compound characterized by the presence of three halogen substituents on a benzene ring. Its molecular formula is C₆H₃BrClF, and it has a molecular weight of approximately 197.44 g/mol. This compound features a bromine atom at the first position, a chlorine atom at the fourth position, and a fluorine atom at the second position of the benzene ring. The compound appears as a low melting solid or a clear colorless liquid, with a refractive index ranging from 1.5520 to 1.5560 at 20 °C .
1-Bromo-4-chloro-2-fluorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some safety concerns:
Several methods can be employed for synthesizing 1-bromo-4-chloro-2-fluorobenzene:
1-Bromo-4-chloro-2-fluorobenzene serves as an important intermediate in organic synthesis, particularly in:
Interaction studies involving 1-bromo-4-chloro-2-fluorobenzene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors that could lead to therapeutic effects or toxicity.
Several compounds exhibit structural similarities to 1-bromo-4-chloro-2-fluorobenzene. Here are some noteworthy comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | Different halogen positioning affects reactivity |
4-Bromo-1-chloro-2-fluorobenzene | C₆H₃BrClF | Similar structure but different substitution pattern |
1-Chloro-4-bromo-2-fluorobenzene | C₆H₃BrClF | Halogen positions significantly alter chemical behavior |
These similar compounds highlight the uniqueness of 1-bromo-4-chloro-2-fluorobenzene in terms of its specific reactivity patterns influenced by the arrangement of halogens on the benzene ring .
Irritant